Cas no 177966-66-4 (Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate)

Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate is a chiral ester derivative featuring both an amino and a hydroxyl functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (R)-configuration ensures high enantiopurity, which is critical for asymmetric synthesis and drug development. The presence of the 4-hydroxyphenyl moiety enhances its utility in designing bioactive compounds, particularly those targeting neurological or metabolic pathways. This compound is valued for its stability under standard conditions and compatibility with a range of coupling and derivatization reactions. Its structural features make it suitable for use in peptidomimetics and as a building block for fine chemicals.
Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate structure
177966-66-4 structure
Product name:Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate
CAS No:177966-66-4
MF:C10H13NO3
MW:195.215122938156
MDL:MFCD08056820
CID:4760881

Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • METHYL (3R)-3-AMINO-3-(4-HYDROXYPHENYL)PROPANOATE
    • Methyl (R)-3-amino-3-(4-hydroxyphenyl)propanoate
    • (3R)-3-(4-Hydroxyphenyl)-beta-alanine methyl ester
    • Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate
    • MDL: MFCD08056820
    • Inchi: 1S/C10H13NO3/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m1/s1
    • InChI Key: NNIQEIHSKHWXLM-SECBINFHSA-N
    • SMILES: O(C)C(C[C@H](C1C=CC(=CC=1)O)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 188
  • XLogP3: 0.3
  • Topological Polar Surface Area: 72.6

Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D557023-1g
Benzenepropanoic acid, ß-amino-4-hydroxy-, methyl ester, (ßR)-
177966-66-4 96%
1g
$760 2024-05-25
eNovation Chemicals LLC
D557023-1g
Benzenepropanoic acid, ß-amino-4-hydroxy-, methyl ester, (ßR)-
177966-66-4 96%
1g
$760 2025-02-27
eNovation Chemicals LLC
D557023-1g
Benzenepropanoic acid, ß-amino-4-hydroxy-, methyl ester, (ßR)-
177966-66-4 96%
1g
$760 2025-02-28
eNovation Chemicals LLC
D557023-5g
Benzenepropanoic acid, ß-amino-4-hydroxy-, methyl ester, (ßR)-
177966-66-4 96%
5g
$3335 2024-05-25
eNovation Chemicals LLC
D557023-5g
Benzenepropanoic acid, ß-amino-4-hydroxy-, methyl ester, (ßR)-
177966-66-4 96%
5g
$3335 2025-02-27
eNovation Chemicals LLC
D557023-5g
Benzenepropanoic acid, ß-amino-4-hydroxy-, methyl ester, (ßR)-
177966-66-4 96%
5g
$3335 2025-02-28

Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate Related Literature

Additional information on Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate

Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate and Its Significance in Modern Chemical Biology

Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate, with the CAS number 177966-66-4, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, often referred to by its systematic name, represents a fascinating intersection of organic chemistry and biological activity, making it a subject of extensive research and development.

The molecular structure of Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate is characterized by a chiral center at the third carbon atom, which contributes to its enantiomeric purity and specificity. This stereochemistry is crucial in biological systems, where the interaction of molecules with receptors and enzymes is highly dependent on their three-dimensional shape. The presence of both an amino group and a hydroxyl group in the molecule further enhances its potential for diverse biological interactions.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways without exhibiting significant side effects. Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate has emerged as a promising candidate in this regard. Its structural features suggest that it may interact with various biological targets, potentially leading to applications in drug discovery and therapeutic intervention.

One of the most intriguing aspects of Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate is its potential role in modulating enzyme activity. Enzymes are central to many biological processes, and their activity can be regulated by small molecules. The compound's ability to interact with enzymes may make it useful in developing inhibitors or activators for specific enzymatic pathways. This capability is particularly relevant in the context of metabolic disorders, where enzyme dysregulation plays a significant role.

Recent studies have begun to explore the pharmacological properties of Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate. These studies have shown that the compound exhibits promising effects on various biological systems. For instance, preliminary research suggests that it may have anti-inflammatory properties by interacting with inflammatory pathways. Additionally, its structural similarity to certain natural products has led researchers to investigate its potential as a precursor for more complex bioactive molecules.

The synthesis of Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate is another area of active research. The synthesis process must be carefully controlled to ensure high enantiomeric purity, which is essential for its biological activity. Advances in synthetic chemistry have enabled more efficient and scalable methods for producing this compound, making it more accessible for further research and development.

In conclusion, Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate (CAS no. 177966-66-4) represents a significant advancement in the field of chemical biology. Its unique structural features and potential biological activities make it a valuable compound for further research. As our understanding of its pharmacological properties continues to grow, it is likely that this compound will play an increasingly important role in the development of new therapeutic strategies.

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